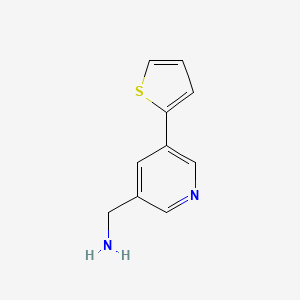
(5-(Thiophen-2-yl)pyridin-3-yl)methanamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticonvulsant Agents
A series of Schiff bases, including derivatives of 3-aminomethyl pyridine, were synthesized and screened for anticonvulsant activity. Compounds like N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine showed promise as potent anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine were found to have significant photocytotoxic properties, making them potential candidates for cancer treatment. They were effective in generating reactive oxygen species and caused apoptosis in cancer cells (Basu et al., 2014).
Catalytic Applications
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were used to create unsymmetrical NCN′ pincer palladacycles. These compounds demonstrated good activity and selectivity in catalytic applications (Roffe et al., 2016).
Antiosteoclast Activity
Di(1-oxo/thioxoperhydro-1λ5-[1,3,2] diazaphospholo [1,5-a]pyridine-1-yl) (4-substituted phenyl) boronates were synthesized and showed moderate to high antiosteoclast and osteoblast activity. These compounds have potential applications in bone health (Reddy et al., 2012).
Antidepressant-like Activity
Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, acting as serotonin 5-HT1A receptor-biased agonists, demonstrated robust antidepressant-like activity in preclinical studies (Sniecikowska et al., 2019).
Anticancer Activity
Palladium and platinum complexes based on pyrrole Schiff bases, including R-(pyridin-2-yl)methanamine, showed significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Metal Ion Detection
Compounds like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione demonstrated remarkable selectivity towards Cu2+ ions, indicating potential applications in metal ion detection (Gosavi-Mirkute et al., 2017).
Propiedades
IUPAC Name |
(5-thiophen-2-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCNANIYYCAHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744429 | |
| Record name | 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-2-yl)pyridin-3-yl)methanamine | |
CAS RN |
1346687-11-3 | |
| Record name | 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



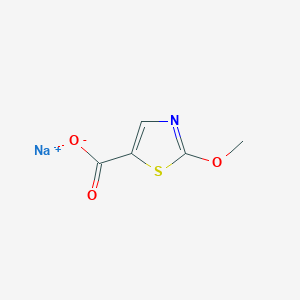
![[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine](/img/structure/B1402885.png)

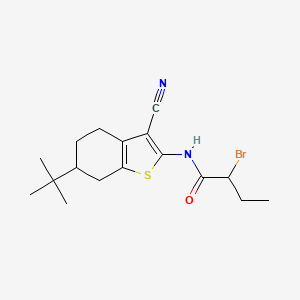
![2'-Fluoro-4'-methyl-5-pivalamido-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1402889.png)
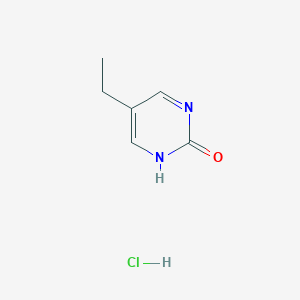
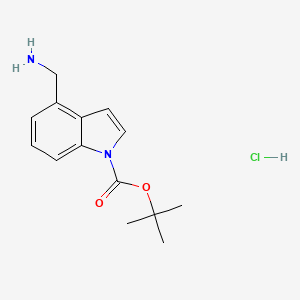

![2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402895.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402897.png)
![[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402898.png)
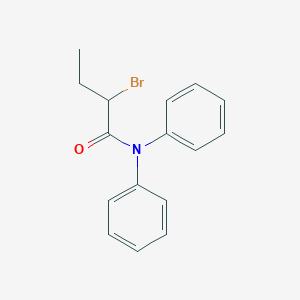
![5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1402903.png)
![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)